4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a heterocyclic compound characterized by its complex structure, which includes a tetrahydrobenzothienopyrimidine ring system. Its empirical formula is and it has a molecular weight of approximately 236.36 g/mol. This compound falls under the category of heterocyclic compounds, specifically as a derivative of tetrahydrobenzothienopyrimidine, which is notable for its potential biological activities and applications in medicinal chemistry.
The synthesis of 4-hydrazinyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine can be achieved through several methods:
These methods are primarily conducted in laboratory settings for research purposes, with limited information available regarding large-scale industrial production.
The molecular structure of 4-hydrazinyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine features:
This structural complexity contributes to its unique properties and potential applications in various fields.
4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibits reactivity that allows it to participate in various chemical reactions:
The specific products formed from these reactions depend on the conditions and reagents utilized during the process.
The physical and chemical properties of 4-hydrazinyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine include:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 236.36 g/mol |
IUPAC Name | 4-methyl-N-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI | InChI=1S/C11H12N2S2/c1-9(12)10(13)14(15)16(17)18/h9H,(H3,N2)(H,N,) |
InChI Key | VKQMQORETWGNSA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
These properties are significant for understanding the compound's behavior in various chemical environments and its potential applications in scientific research.
The applications of 4-hydrazinyl-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine span several fields:
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0